(R)-Pyrrolidine-2-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

(2R)-pyrrolidine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJTUXCBPTVKQZ-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375204 | |

| Record name | (R)-Pyrrolidine-2-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-84-3 | |

| Record name | (R)-Pyrrolidine-2-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675602-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (R)-Pyrrolidine-2-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

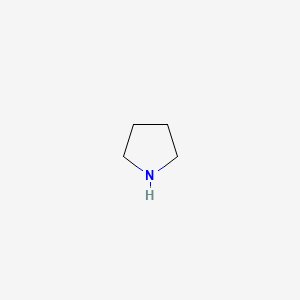

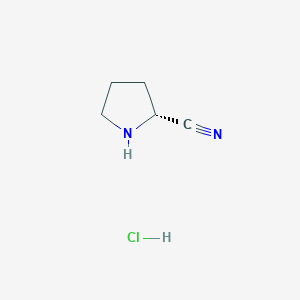

(R)-Pyrrolidine-2-carbonitrile hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of proline, it serves as a valuable building block in the synthesis of various pharmacologically active molecules. Notably, the pyrrolidine-2-carbonitrile scaffold is a key pharmacophore in a class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of (R)-Pyrrolidine-2-carbonitrile hydrochloride, along with relevant experimental protocols and its role in biological pathways.

Chemical and Physical Properties

The basic properties of (R)-Pyrrolidine-2-carbonitrile hydrochloride are summarized in the tables below. It is important to note that while some data is available for the racemic mixture or the (S)-enantiomer, specific experimental values for the (R)-enantiomer are not always reported. In such cases, reasonable estimations based on the properties of analogous compounds are provided with clear notation.

General Properties

| Property | Value | Source/Comment |

| Chemical Name | (2R)-pyrrolidine-2-carbonitrile hydrochloride | IUPAC |

| Synonyms | (R)-2-Cyanopyrrolidine hydrochloride | [4] |

| CAS Number | 675602-84-3 | [4][5] |

| Molecular Formula | C₅H₉ClN₂ | [5] |

| Molecular Weight | 132.59 g/mol | [5] |

| Appearance | White to off-white crystalline powder | Based on data for the (S)-enantiomer. |

Physicochemical Data

| Property | Value | Source/Comment |

| Melting Point | Approx. 215-220 °C | Based on the reported range for the (S)-enantiomer hydrochloride. The melting point of enantiomers is identical. |

| pKa (of conjugate acid) | Estimated 8.5 - 9.5 | This is an estimation. The pKa of pyrrolidine's conjugate acid is approximately 11.3.[6] The electron-withdrawing nitrile group at the C2 position is expected to significantly lower the basicity of the secondary amine. |

| Solubility | Soluble in water | Based on data for the (S)-enantiomer hydrochloride. Quantitative data is not readily available. Expected to be soluble in polar protic solvents like methanol and ethanol, and sparingly soluble in nonpolar organic solvents. |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Sensitive to air and moisture. | Based on general handling information for similar compounds and data for the (S)-enantiomer. |

Experimental Protocols

Detailed experimental protocols for the characterization of (R)-Pyrrolidine-2-carbonitrile hydrochloride are not widely published. Therefore, this section provides standardized methodologies for determining the key properties outlined above.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting range of the compound.

Methodology:

-

A small, dry sample of (R)-Pyrrolidine-2-carbonitrile hydrochloride is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acidity of the protonated amine (conjugate acid).

Methodology:

-

A precise weight of (R)-Pyrrolidine-2-carbonitrile hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in water.

Methodology:

-

An excess amount of (R)-Pyrrolidine-2-carbonitrile hydrochloride is added to a known volume of water in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid.

-

A known volume of the clear, saturated supernatant is carefully removed.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR.

Synthesis Outline

The synthesis of enantiomerically pure pyrrolidine derivatives often starts from a chiral precursor. For (R)-Pyrrolidine-2-carbonitrile hydrochloride, a common starting material would be D-proline (the unnatural enantiomer of proline).

A generalized synthetic workflow is as follows:

Caption: Generalized synthetic workflow for (R)-Pyrrolidine-2-carbonitrile hydrochloride.

Biological Context: Role in DPP-4 Inhibition

Pyrrolidine-2-carbonitrile derivatives are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7]

The inhibition of DPP-4 leads to increased levels of active GLP-1 and GIP, which in turn stimulates insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells in a glucose-dependent manner. This ultimately results in improved glycemic control.[7]

DPP-4 Inhibition Signaling Pathway

The mechanism of action of DPP-4 inhibitors is illustrated in the following signaling pathway diagram:

Caption: Signaling pathway of DPP-4 inhibition for improved glycemic control.

Conclusion

(R)-Pyrrolidine-2-carbonitrile hydrochloride is a fundamentally important chiral building block with direct relevance to the development of therapeutics for metabolic diseases. While a complete experimental dataset for this specific enantiomer is not fully available in the public domain, this guide provides a robust summary of its known and estimated basic properties, standardized experimental protocols for their determination, a plausible synthetic route, and its mechanism of action in a key biological pathway. This information serves as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

References

- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-PYRROLIDINE-2-CARBONITRILE HYDROCHLORIDE CAS#: 675602-84-3 [amp.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. quora.com [quora.com]

- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

Technical Guide: (R)-Pyrrolidine-2-carbonitrile Hydrochloride in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidine-2-carbonitrile hydrochloride (CAS Number: 675602-84-3) is a chiral heterocyclic compound that has garnered interest within the scientific community, particularly as a versatile building block in the synthesis of novel therapeutic and diagnostic agents. While its enantiomer, (S)-pyrrolidine-2-carbonitrile, is a well-established precursor to Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, the (R)-enantiomer presents unique opportunities in other areas of medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the available data on (R)-Pyrrolidine-2-carbonitrile hydrochloride, with a focus on its physicochemical properties, synthesis, and potential applications, particularly in the burgeoning field of radiopharmaceutical development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for (R)-Pyrrolidine-2-carbonitrile and its hydrochloride salt is presented below. It is important to note that while some data is specific to the (R)-enantiomer, other information is derived from studies on the closely related (S)-enantiomer or the core pyrrolidine-2-carbonitrile structure.

| Property | Value | Source |

| Chemical Formula | C₅H₉ClN₂ | [4][5] |

| Molecular Weight | 132.59 g/mol | [4][5] |

| CAS Number | 675602-84-3 | [4][5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 215-220 °C (for (S)-enantiomer hydrochloride) | |

| Solubility | Soluble in water | |

| Purity | Typically >97% | [5] |

Spectroscopic Data (for the closely related (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile):

| Spectroscopic Method | Key Peaks | Source |

| IR (KBr, cm⁻¹) | 3304, 2992, 2953, 2888, 2242 (C≡N), 1662 (C=O) | |

| ¹H NMR (300 MHz, CDCl₃) δ | 2.1–2.4 (m, 4H), 3.56–3.64 (m, 1H), 3.69–3.76 (m, 1H), 4.02–4.21 (m, 0.4H), 4.06 (s, 1.6H), 4.76 (m, 0.8H), 4.86 (m, 0.2H) | |

| ¹³C NMR (75 MHz, CDCl₃) δ | 22.7, 24.6, 25.1, 29.9, 32.4, 41.6, 46.4, 46.7, 46.9, 47.0, 117.8, 164.7, 165.2 | |

| Mass Spectrum (m/z) | 173.1 [M+1]⁺ |

Synthesis of Pyrrolidine-2-carbonitrile Derivatives

General Synthetic Pathway

The following diagram illustrates a plausible synthetic route for a generic pyrrolidine-2-carbonitrile derivative, starting from the corresponding amino acid.

Caption: A generalized synthetic workflow for producing pyrrolidine-2-carbonitrile derivatives.

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (as a methodological reference)

This protocol for a closely related compound provides insight into the practical aspects of synthesizing pyrrolidine-2-carbonitrile derivatives.[6]

Step 1: N-Acylation of L-Proline

-

Suspend L-proline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Add chloroacetyl chloride (1.5 equivalents) at room temperature.

-

Reflux the reaction mixture for approximately 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Step 2: Amidation

-

Dissolve the product from Step 1 in dichloromethane (DCM).

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in DCM at 10-15 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (10 equivalents) and continue stirring for another hour.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

Step 3: Dehydration to the Carbonitrile

-

Suspend the amide from Step 2 in THF at 0-5 °C.

-

Add trifluoroacetic anhydride (1.5 equivalents) and stir the mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Carefully add ammonium bicarbonate portion-wise at 5-10 °C.

-

Stir at room temperature for 45 minutes.

-

Concentrate the mixture under vacuum and purify the crude product to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Applications in Drug Discovery and Development

While the (S)-enantiomer is predominantly associated with DPP-4 inhibition, the pyrrolidine-2-carbonitrile scaffold is a versatile pharmacophore.[7][8] The (R)-enantiomer has been identified as a precursor for the synthesis of radiolabeled compounds, suggesting its potential in the development of diagnostic and therapeutic radiopharmaceuticals.[9][10][11]

Role in Radiopharmaceutical Development

The development of novel radiopharmaceuticals is crucial for advancing molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[10][12] These techniques allow for the non-invasive visualization and quantification of biological processes at the molecular level, aiding in disease diagnosis, staging, and monitoring treatment response.[13] (R)-Pyrrolidine-2-carbonitrile hydrochloride can serve as a chiral building block for the synthesis of targeted radioligands.

The following diagram illustrates a conceptual workflow for the development of a PET tracer using a pyrrolidine-2-carbonitrile scaffold.

Caption: A conceptual workflow for developing a PET tracer from a pyrrolidine-2-carbonitrile scaffold.

Potential Signaling Pathway Involvement in Cancer Imaging

While no specific signaling pathway has been definitively linked to (R)-Pyrrolidine-2-carbonitrile hydrochloride in the available literature, its use in developing fibroblast activation protein (FAP) targeted PET tracers for cancer imaging provides a hypothetical context.[14] FAP is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers.

The following diagram illustrates a simplified hypothetical signaling context for a FAP-targeted PET tracer derived from a pyrrolidine-2-carbonitrile scaffold.

Caption: A diagram showing the hypothetical interaction of a FAP-targeted PET tracer with the tumor microenvironment.

Conclusion

(R)-Pyrrolidine-2-carbonitrile hydrochloride is a valuable chiral building block with demonstrated potential in the synthesis of complex molecules for pharmaceutical applications. While much of the current literature focuses on its enantiomer, the unique stereochemistry of the (R)-form offers distinct opportunities, particularly in the design of targeted radiopharmaceuticals for molecular imaging and therapy. Further research into the synthesis, biological activity, and specific applications of (R)-pyrrolidine-2-carbonitrile hydrochloride is warranted to fully unlock its potential in advancing drug discovery and development.

References

- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The development of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent Developments in Radiopharmaceuticals [accscience.com]

- 12. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Pyrrolidine-2-carbonitrile Hydrochloride: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of (R)-Pyrrolidine-2-carbonitrile hydrochloride, a chiral molecule of interest to researchers and professionals in drug development and organic synthesis. This document summarizes its key molecular data, outlines relevant experimental protocols for the synthesis of its enantiomer, and presents a logical workflow for its chemical preparation.

Core Molecular Data

(R)-Pyrrolidine-2-carbonitrile hydrochloride is a pyrrolidine derivative recognized for its role as a chiral building block in the synthesis of more complex molecules. Its physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 132.59 g/mol | [1] |

| Molecular Formula | C5H9ClN2 | [1] |

| CAS Number | 675602-84-3 | [1] |

| Synonyms | (2R)-2-Pyrrolidinecarbonitrile Hydrochloride, (2R)-2-Pyrrolidinecarbonitrile Monohydrochloride | [1] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

Synthetic Protocols and Applications

While specific experimental protocols for the synthesis of (R)-Pyrrolidine-2-carbonitrile hydrochloride are not extensively detailed in publicly available literature, the synthesis of its enantiomer, (S)-Pyrrolidine-2-carbonitrile, is well-documented due to its role as a key intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, used in the treatment of type 2 diabetes.[2][3] The methodologies employed for the (S)-enantiomer provide a foundational understanding of the chemical pathways applicable to this class of compounds.

A common synthetic route to the related (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile starts from L-proline.[3] This process typically involves two main steps: N-acylation followed by conversion of the carboxylic acid to a carbonitrile.

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol is adapted from established procedures for the synthesis of the key intermediate for DPP-4 inhibitors.[3]

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

-

A suspension of L-proline (0.174 mol) is prepared in tetrahydrofuran (THF, 200 mL).

-

Chloroacetyl chloride (0.261 mol) is added to the suspension at room temperature.

-

The reaction mixture is refluxed for 2 hours.

-

Upon completion, the mixture is cooled to room temperature and diluted with water (20 mL), followed by stirring for 20 minutes.

-

Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the organic layer is collected.

-

The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are dried and concentrated under vacuum to yield the product.[3]

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

-

To a solution of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (0.052 mol) in dichloromethane (200 mL), a solution of dicyclohexylcarbodiimide (0.052 mol) in dichloromethane is added slowly at 10–15 °C.

-

The mixture is stirred at room temperature for 1 hour.

-

Ammonium bicarbonate (0.522 mol) is added, and the mixture is stirred for an additional hour.

-

The reaction mixture is filtered, and the residue is washed with dichloromethane.

-

The filtrate is concentrated to yield the crude amide product.[3]

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

The crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (0.0209 mol) is suspended in THF (40 mL).

-

Trifluoroacetic anhydride (0.0315 mol) is added at 0–5 °C, and the mixture is stirred at room temperature for 2 hours.

-

Ammonium bicarbonate (0.1573 mol) is added portion-wise while maintaining the temperature at 5–10 °C.

-

The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum.[3]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline, a process that is analogous to the potential synthesis of the (R)-enantiomer from D-proline.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of (R)-Pyrrolidine-2-carbonitrile hydrochloride

This technical guide provides a comprehensive overview of the available solubility information for (R)-Pyrrolidine-2-carbonitrile hydrochloride, targeted at researchers, scientists, and professionals in drug development. Due to the limited publicly available quantitative data for this specific compound, this guide also furnishes detailed, generalized experimental protocols for solubility determination applicable to pharmaceutical compounds.

(R)-Pyrrolidine-2-carbonitrile hydrochloride: Overview and Solubility Profile

(R)-Pyrrolidine-2-carbonitrile hydrochloride is a chiral chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Its structural analog, (S)-Pyrrolidine-2-carbonitrile hydrochloride, is noted to be soluble in water. While specific quantitative solubility data for the (R)-enantiomer in various solvents remains largely unpublished in readily accessible literature, its hydrochloride salt form suggests a predisposition for solubility in aqueous solutions.

Data Presentation

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for (R)-Pyrrolidine-2-carbonitrile hydrochloride. The following table summarizes the current status of available data.

| Solvent | Temperature (°C) | Solubility (g/L) | Method | Reference |

| Water | Not Specified | Data Not Available | Not Specified | N/A |

| Ethanol | Not Specified | Data Not Available | Not Specified | N/A |

| Methanol | Not Specified | Data Not Available | Not Specified | N/A |

| DMSO | Not Specified | Data Not Available | Not Specified | N/A |

| Acetonitrile | Not Specified | Data Not Available | Not Specified | N/A |

| Phosphate-Buffered Saline (PBS) | Not Specified | Data Not Available | Not Specified | N/A |

Further experimental investigation is required to establish a quantitative solubility profile for this compound. The subsequent sections outline standard methodologies for such determinations.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in drug development, influencing bioavailability, formulation, and dosage.[2] The following are detailed experimental protocols for determining the thermodynamic and kinetic solubility of a compound like (R)-Pyrrolidine-2-carbonitrile hydrochloride.

2.1. Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[3][4] It measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.

Methodology:

-

Preparation: An excess amount of the solid compound, (R)-Pyrrolidine-2-carbonitrile hydrochloride, is added to a known volume of the selected solvent (e.g., water, PBS pH 7.4, 0.1N HCl) in a sealed flask or vial.[3] The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: The flask is agitated in a temperature-controlled shaker or water bath for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be maintained at a specific value, often 25 °C or 37 °C, to mimic physiological conditions.[3]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[5] A calibration curve with known concentrations of the compound is used for accurate quantification.

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

2.2. Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock, typically in DMSO. This method is often used in high-throughput screening during early drug discovery.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of (R)-Pyrrolidine-2-carbonitrile hydrochloride is prepared in 100% DMSO.

-

Serial Dilution: The stock solution is serially diluted in the desired aqueous buffer (e.g., PBS) in a microplate format.

-

Precipitation Monitoring: The plate is incubated for a set period (e.g., 1-2 hours) at a specific temperature. The point at which precipitation occurs is detected.

-

Detection Methods:

-

Nephelometry: This method measures the amount of light scattered by suspended particles (precipitate) in the solution.[2]

-

UV-Vis Spectroscopy: Changes in absorbance can indicate the formation of a precipitate.

-

Visual Inspection: Direct observation under a microscope can also be used.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide to (R)-Pyrrolidine-2-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety data, handling protocols, and experimental considerations for (R)-Pyrrolidine-2-carbonitrile hydrochloride. It is intended to serve as an essential resource for professionals in research and development who handle this compound.

Chemical Identification and Physical Properties

(R)-Pyrrolidine-2-carbonitrile hydrochloride is a chemical intermediate primarily utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its hydrochloride salt form often enhances stability and solubility for use in various chemical reactions.

| Property | Data | Reference |

| CAS Number | 675602-84-3 | [1] |

| Molecular Formula | C₅H₉ClN₂ | [1] |

| Molecular Weight | 132.59 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 215-220 °C (for the (S)-enantiomer) | |

| Solubility | Soluble in water (for the (S)-enantiomer) | |

| Purity | Typically ≥99% | |

| Storage Temperature | Sealed in dry, Room Temperature or 2-8°C | [1][2] |

Hazard Identification and Classification

While a specific, comprehensive safety data sheet for the (R)-enantiomer is not fully detailed in the provided results, data from the closely related (S)-enantiomer and other isomers indicate potential hazards.[2][3] Users should handle this compound with care, assuming it presents similar risks.

| Hazard Class | GHS Classification (based on related compounds) | Hazard Statement (Code) |

| Acute Toxicity (Oral) | Category 3 or 4 | Toxic or Harmful if swallowed (H301 / H302) |

| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin (H311) |

| Acute Toxicity (Inhalation) | Category 3 | Toxic if inhaled (H331) |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation (H315) |

| Eye Damage/Irritation | Category 2 | Causes serious eye irritation (H319) |

| Target Organ Toxicity | Category 3 (Respiratory) | May cause respiratory irritation (H335) |

Note: These classifications are extrapolated from safety data for isomeric and enantiomeric compounds and should be treated as potential hazards until a complete dataset for (R)-Pyrrolidine-2-carbonitrile hydrochloride is available.

Experimental Protocols: Handling, Storage, and First Aid

Strict adherence to safety protocols is mandatory when working with this compound.

3.1 Personal Protective Equipment (PPE) and Handling

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] Safety shower and eye bath facilities should be readily accessible.[3]

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[2]

-

Skin Protection : Handle with chemically resistant gloves (e.g., nitrile rubber).[2] Gloves must be inspected before use and disposed of properly after.[2] Wear a lab coat or other protective clothing.[4]

-

Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator.

-

General Hygiene : Avoid contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][3]

3.2 Storage Procedures

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][6] Some suppliers recommend refrigeration (2-8°C).[2]

-

Incompatibilities : Keep away from incompatible materials such as strong oxidizing agents.[4]

3.3 First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[2][3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and make the victim drink water (two glasses at most). Seek immediate medical attention.[2][5] |

Accidental Release and Disposal

4.1 Accidental Release Measures

-

Evacuation : Evacuate personnel to a safe area and ensure adequate ventilation.[5]

-

Containment : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][5]

-

Cleanup : Wear appropriate PPE.[2] For solid spills, sweep up and shovel the material. Avoid creating dust.[2][3] Place in a suitable, closed container for disposal.[2]

-

Ventilation : Ventilate the area and wash the spill site after material pickup is complete.

4.2 Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Entrust disposal to a licensed waste disposal company.[3] Contaminated packaging should be handled as the product itself.[3]

Applications and Synthesis Workflow

(R)-Pyrrolidine-2-carbonitrile Hydrochloride has been identified as a reactant in the synthesis of N-pyrrolidinylcarbonyl-containing radiohalogen compounds, which have applications in radiotherapy.[1] The general workflow for using this chemical in a synthesis protocol involves careful handling from reception to disposal.

Visualized Safety and Handling Workflows

The following diagrams illustrate critical workflows for maintaining safety while working with (R)-Pyrrolidine-2-carbonitrile hydrochloride.

References

The Pivotal Role of (R)-pyrrolidine-2-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (R)-pyrrolidine-2-carbonitrile scaffold has emerged as a privileged structural motif in medicinal chemistry, most notably as a cornerstone in the design of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4) for the management of type 2 diabetes mellitus. Its inherent stereochemistry and the strategic placement of the nitrile group allow for crucial interactions within the enzyme's active site, leading to effective and reversible inhibition. This technical guide provides an in-depth analysis of the synthesis, biological activity, and structure-activity relationships of (R)-pyrrolidine-2-carbonitrile derivatives. It further explores the potential applications of this versatile scaffold in other therapeutic areas, including antiviral and central nervous system drug discovery. Detailed experimental protocols and visual representations of key pathways and workflows are included to provide a comprehensive resource for researchers in the field.

Introduction

The pyrrolidine ring is a ubiquitous heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, making it an ideal building block for creating molecules with high target specificity.[1] The introduction of a nitrile group at the 2-position of the (R)-configured pyrrolidine ring has proven to be a particularly fruitful strategy in drug design. The nitrile moiety can act as a key pharmacophoric element, engaging in critical interactions with biological targets. This guide focuses on the significant contributions of the (R)-pyrrolidine-2-carbonitrile core to medicinal chemistry.

The Central Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The primary therapeutic application of (R)-pyrrolidine-2-carbonitrile derivatives has been in the development of DPP-4 inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The (R)-pyrrolidine-2-carbonitrile moiety acts as a proline mimic, fitting into the S1 subpocket of the DPP-4 active site. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630), leading to potent inhibition of the enzyme. Vildagliptin is a prime example of a successful DPP-4 inhibitor based on this scaffold.

Structure-Activity Relationships (SAR)

The biological activity of (R)-pyrrolidine-2-carbonitrile-based DPP-4 inhibitors is highly dependent on the nature of the substituent at the N1 position of the pyrrolidine ring. Extensive research has explored a wide range of modifications to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro DPP-4 Inhibitory Activity of (R)-pyrrolidine-2-carbonitrile Derivatives

| Compound ID | N1-Substituent | DPP-4 IC50 (nM) | Reference |

| Vildagliptin | (3-hydroxy-1-adamantyl)amino]acetyl | 2.3 | |

| Compound 17a | [substituent description] | 17 | [2][3] |

| Compound 53 | [substituent description] | 4 | [2] |

| Compound 54 | [substituent description] | 10 | [2] |

| Compound 55 | [substituent description] | 10 | [2] |

| Compound 35f | [substituent description] | 78 | [4][5] |

| Compound 8l | [substituent description] | 50 | [6] |

| Compound 9l | [substituent description] | 10 | [6] |

Note: The specific structures of the N1-substituents for compounds other than Vildagliptin are detailed in the cited literature.

Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by (R)-pyrrolidine-2-carbonitrile derivatives initiates a signaling cascade that ultimately leads to improved glycemic control. The following diagram illustrates this pathway.

Synthesis of (R)-pyrrolidine-2-carbonitrile Derivatives

The synthesis of (R)-pyrrolidine-2-carbonitrile derivatives typically starts from the readily available chiral building block, L-proline. A key intermediate in the synthesis of many DPP-4 inhibitors is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol describes a practical synthesis route starting from L-proline.[7]

Step 1: N-Acylation of L-Proline To a suspension of L-proline in an appropriate solvent (e.g., THF), chloroacetyl chloride is added. The reaction mixture is heated to reflux to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Step 2: Amidation The resulting carboxylic acid is then converted to the corresponding primary amide. This can be achieved by reacting the acid with a coupling agent (e.g., DCC) followed by the addition of an ammonia source (e.g., ammonium bicarbonate).

Step 3: Dehydration The final step involves the dehydration of the primary amide to the nitrile. A dehydrating agent such as trifluoroacetic anhydride is used to afford the desired (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and subsequent screening of (R)-pyrrolidine-2-carbonitrile-based DPP-4 inhibitors.

Emerging Therapeutic Applications

While the primary success of the (R)-pyrrolidine-2-carbonitrile scaffold has been in the area of diabetes, its potential extends to other therapeutic indications.

Antiviral Activity

The pyrrolidine scaffold is present in several approved antiviral drugs, particularly for the treatment of Hepatitis C Virus (HCV) infection.[8] While specific examples of (R)-pyrrolidine-2-carbonitrile derivatives as potent antiviral agents are less common, the structural features of this scaffold make it an attractive starting point for the design of novel antiviral compounds. For instance, pyrrolidine-based inhibitors have been developed to target the HCV NS5B RNA-dependent RNA polymerase.[9] Further exploration of the (R)-pyrrolidine-2-carbonitrile core in this context is a promising area for future research.

Central Nervous System (CNS) Disorders

The pyrrolidine ring is also a common motif in drugs targeting the CNS.[1][10] Its ability to introduce conformational constraint and present substituents in a defined three-dimensional space is advantageous for interacting with CNS receptors and enzymes. Although direct application of the (R)-pyrrolidine-2-carbonitrile scaffold in CNS drug discovery is not yet widely established, related pyrrolidine derivatives have been investigated for conditions such as Alzheimer's disease.[10][11] The unique electronic properties of the nitrile group could be leveraged to design novel CNS-active compounds.

Conclusion

The (R)-pyrrolidine-2-carbonitrile scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its role as a cornerstone in the development of DPP-4 inhibitors for type 2 diabetes is well-established, with a clear understanding of its mechanism of action and structure-activity relationships. The synthetic accessibility of this scaffold from L-proline further enhances its attractiveness for drug discovery programs. While its application in other therapeutic areas such as antiviral and CNS disorders is still in its nascent stages, the inherent properties of the (R)-pyrrolidine-2-carbonitrile core suggest significant potential for future exploration and development of novel therapeutic agents. This guide serves as a comprehensive resource to stimulate and support further research into this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of dipeptidyl peptidase IV inhibitors: virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Optimization of novel acyl pyrrolidine inhibitors of hepatitis C virus RNA-dependent RNA polymerase leading to a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Pyrrolidine-2-carbonitrile Hydrochloride: A Technical Guide for Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-Pyrrolidine-2-carbonitrile hydrochloride is a versatile chiral building block prized in organic synthesis for the introduction of a stereodefined pyrrolidine moiety. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel chemical entities.

This valuable intermediate, featuring a nitrile group at the C2 position of a pyrrolidine ring with R-stereochemistry, serves as a crucial starting material in the asymmetric synthesis of a variety of complex molecules. Its rigid, cyclic structure and defined stereocenter make it an ideal scaffold for creating compounds with specific three-dimensional arrangements, a critical factor in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of (R)-Pyrrolidine-2-carbonitrile hydrochloride is essential for its effective use in synthesis. The following tables summarize key quantitative data for both the hydrochloride salt and its corresponding free base, (R)-pyrrolidine-2-carbonitrile.

Table 1: Physicochemical Properties

| Property | (R)-Pyrrolidine-2-carbonitrile Hydrochloride | (R)-Pyrrolidine-2-carbonitrile |

| CAS Number | 675602-84-3[1] | 739363-75-8 |

| Molecular Formula | C₅H₉ClN₂[1] | C₅H₈N₂ |

| Molecular Weight | 132.59 g/mol [1] | 96.13 g/mol |

| Appearance | White to off-white crystalline powder | Not specified (likely an oil or low-melting solid) |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in water | Data not available |

| Storage | Sealed in dry, Room Temperature[1] | Keep in dark place, inert atmosphere, room temperature |

Table 2: Spectroscopic Data

| Data Type | (R)-Pyrrolidine-2-carbonitrile Hydrochloride | (R)-Pyrrolidine-2-carbonitrile |

| ¹H NMR | Data not available | Data not available |

| ¹³C NMR | Data not available | Data not available |

| IR (Infrared) | Data not available | Data not available |

| Mass Spec. | Data not available | Data not available |

Synthesis of (R)-Pyrrolidine-2-carbonitrile Hydrochloride

The synthesis of (R)-Pyrrolidine-2-carbonitrile hydrochloride is analogous to the well-documented preparation of its (S)-enantiomer, which is a key intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. The chiral integrity of the starting material is maintained throughout the synthetic sequence. The general approach involves the conversion of D-proline, the enantiomer of the naturally occurring L-proline, to D-prolinamide, followed by dehydration to the corresponding nitrile.

Conceptual Synthetic Pathway

The following diagram illustrates the logical flow for the synthesis of (R)-Pyrrolidine-2-carbonitrile hydrochloride from D-proline.

Caption: Synthetic route from D-proline.

Detailed Experimental Protocol (Hypothetical, based on (S)-enantiomer synthesis)

The following protocol is a hypothetical adaptation for the synthesis of the (R)-enantiomer, based on established procedures for the (S)-enantiomer. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of D-Prolinamide

-

Reaction Setup: To a solution of D-proline in an appropriate solvent (e.g., methanol), add thionyl chloride dropwise at 0 °C to form the methyl ester.

-

Amidation: After esterification is complete, treat the reaction mixture with a solution of ammonia in methanol to convert the ester to the corresponding amide, D-prolinamide.

-

Work-up and Purification: Remove the solvent under reduced pressure. The crude D-prolinamide can be purified by recrystallization.

Step 2: Synthesis of (R)-Pyrrolidine-2-carbonitrile

-

Reaction Setup: Suspend D-prolinamide in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Dehydration: Add a dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) dropwise to the suspension at a controlled temperature (e.g., 0-5 °C).

-

Work-up and Purification: After the reaction is complete, quench the reaction and extract the product with an organic solvent. The organic layers are then washed, dried, and concentrated to yield crude (R)-pyrrolidine-2-carbonitrile.

Step 3: Formation of (R)-Pyrrolidine-2-carbonitrile Hydrochloride

-

Salt Formation: Dissolve the crude (R)-pyrrolidine-2-carbonitrile in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Precipitation: Add a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain (R)-Pyrrolidine-2-carbonitrile hydrochloride.

Applications in Asymmetric Synthesis

(R)-Pyrrolidine-2-carbonitrile hydrochloride is a valuable building block for the synthesis of various chiral molecules, particularly those containing a pyrrolidine ring. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing access to a wide range of derivatives.

General Reaction Scheme: N-Functionalization

A common application of this chiral building block is the N-functionalization of the pyrrolidine ring, followed by further manipulation of the nitrile group.

Caption: General workflow for derivatization.

Experimental Protocol: N-Acylation (General Procedure)

-

Free Base Generation: Neutralize (R)-Pyrrolidine-2-carbonitrile hydrochloride with a suitable base (e.g., triethylamine or sodium bicarbonate) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to obtain the free base in situ.

-

Acylation: To the solution of the free base, add the desired acylating agent (e.g., an acid chloride or anhydride) dropwise at a controlled temperature.

-

Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

The resulting N-acylated (R)-pyrrolidine-2-carbonitrile can then undergo further transformations at the nitrile position to yield a variety of chiral products with potential applications in drug discovery and development. The stereochemistry at the C2 position of the pyrrolidine ring, originating from the chiral building block, is typically preserved throughout these synthetic manipulations, ensuring the enantiopurity of the final compound.

References

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its non-planar conformation which allows for precise three-dimensional positioning of substituents, make it a versatile building block for designing molecules that can effectively interact with a wide array of biological targets.[1] This technical guide provides a comprehensive overview of the role of pyrrolidine derivatives in drug discovery, detailing their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, experimental protocols, and pathway visualizations.

The Versatility of the Pyrrolidine Ring

The strategic incorporation of a pyrrolidine moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. The nitrogen atom within the ring can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating strong interactions with target proteins.[2] Furthermore, the pyrrolidine scaffold can enhance aqueous solubility and metabolic stability, crucial attributes for effective drug candidates.[2] This versatility has led to the development of numerous FDA-approved drugs containing the pyrrolidine core, spanning therapeutic areas such as cardiovascular disease, diabetes, viral infections, and neurological disorders.[3][4]

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A prominent example of pyrrolidine-containing drugs is the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Vildagliptin, used in the management of type 2 diabetes.[5]

Mechanism of Action

DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[6] By inhibiting DPP-4, pyrrolidine derivatives like Vildagliptin increase the levels of active GLP-1.[3][5] This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion, ultimately resulting in improved glycemic control.[6] Vildagliptin binds covalently to the catalytic site of the DPP-4 enzyme, ensuring prolonged inhibition.[3][5]

Quantitative Data: DPP-4 Inhibitory Activity

The following table summarizes the inhibitory activity of selected pyrrolidine derivatives against the DPP-4 enzyme.

| Compound ID | Modification | Assay Type | IC50 (µM) | Reference |

| 23d | 4-trifluorophenyl substitution on 1,2,4-oxadiazole | In vitro enzyme assay | 11.32 ± 1.59 | [7] |

| Vildagliptin | N/A (Reference Drug) | In vitro enzyme assay | - | [8] |

Experimental Protocol: DPP-4 Inhibitor Screening

A common method for screening DPP-4 inhibitors is a fluorescence-based assay.[9][10]

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme[9]

-

DPP Assay Buffer (e.g., Tris-HCl, pH 8.0)[10]

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Sitagliptin)[9]

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the DPP-4 enzyme and the Gly-Pro-AMC substrate in DPP Assay Buffer. Prepare serial dilutions of the test compounds and the positive control.

-

Assay Setup: In a 96-well plate, add 26 µL of the test compound solution (or DMSO for control) and 24 µL of the DPP-4 enzyme solution to each well.[10]

-

Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[10]

-

Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to each well to start the reaction.[10]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C.[10]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the control (DMSO) and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Case Study 2: Pyrrolidine Derivatives as Anticancer Agents

The pyrrolidine scaffold is also prevalent in the development of novel anticancer agents, targeting various mechanisms including tubulin polymerization and receptor antagonism.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain pyrrolidine-containing compounds act as anti-tubulin agents.[11] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[11]

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity of various pyrrolidine derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| 7i | HCT-116 (Colon) | MTT Assay | - | [12] |

| 3h | HCT116 (Colon) | In vitro cytotoxicity | - | [2] |

| 3k | HCT116 (Colon) | In vitro cytotoxicity | - | [2] |

| Diphenylamine-pyrrolidinone-hydrazone derivative 1 | PPC-1 (Prostate) | MTT Assay | 2.5 - 20.2 | [13] |

| Spiro compound 6c | HCT-116 (Colorectal) | MTT Assay | 7.00 | [14] |

| Spiro compound 6c | Jurkat (Leukemia) | MTT Assay | 6.47 | [14] |

Experimental Protocol: Tubulin Polymerization Assay

The effect of pyrrolidine derivatives on tubulin polymerization can be assessed using a turbidity-based or fluorescence-based in vitro assay.[15][16]

Objective: To measure the inhibitory effect of a test compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[17]

-

GTP (Guanosine-5'-triphosphate)

-

Glycerol (as a polymerization enhancer)

-

Test compound (e.g., a pyrrolidine derivative)

-

Control compounds (e.g., Paclitaxel as a stabilizer, Vinblastine as an inhibitor)

-

Half-area 96-well plate[17]

-

Spectrophotometer with temperature control

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin on ice with ice-cold polymerization buffer. Prepare 10X working solutions of the test and control compounds.

-

Assay Setup: Pre-warm the 96-well plate and spectrophotometer to 37°C.

-

Reaction Mixture: In each well, add the test compound, control, or vehicle.

-

Initiation: Prepare a master mix of tubulin and GTP on ice. To initiate polymerization, add the tubulin/GTP master mix to each well. The final reaction should contain approximately 3 mg/ml tubulin and 1 mM GTP.[17]

-

Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes.[15][17]

-

Data Analysis: Plot the absorbance against time. The resulting curves represent the three phases of polymerization: nucleation, growth, and steady-state equilibrium.[17] The inhibitory effect is determined by comparing the polymerization curves of the test compound with the vehicle control.

Case Study 3: Neurokinin-1 (NK1) Receptor Antagonists

Pyrrolidine derivatives are also utilized as Neurokinin-1 (NK1) receptor antagonists, which have applications in preventing chemotherapy-induced nausea and vomiting (CINV).[18][19]

Mechanism of Action

Substance P is a neuropeptide that binds to the NK1 receptor, which is a G protein-coupled receptor.[19] This interaction is a key step in the emetic pathway.[18] NK1 receptor antagonists competitively block the binding of Substance P to its receptor in the brain, thereby preventing the downstream signaling that leads to nausea and vomiting.[19]

Synthesis of Pyrrolidine Derivatives

A variety of synthetic strategies are employed to construct the pyrrolidine ring and its derivatives. A common and powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[3] Additionally, functionalization of readily available chiral precursors like L-proline is a widely used approach to generate stereochemically defined pyrrolidine derivatives.[20] For the synthesis of pyrrolidine-2,5-diones, a typical route involves the reaction of maleic anhydride with an aromatic amine, followed by a ring-closing reaction using a reagent like thionyl chloride.[21][22]

General Synthesis of Pyrrolidine-2,5-diones

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile component in the drug discovery and development pipeline. Its favorable structural and physicochemical properties have enabled the creation of a diverse range of therapeutic agents targeting a multitude of diseases. The case studies presented here on DPP-4 inhibitors, anticancer agents, and NK1 receptor antagonists highlight the broad applicability and success of incorporating the pyrrolidine ring system. As synthetic methodologies become more advanced, the potential to create novel, highly functionalized, and stereochemically complex pyrrolidine derivatives will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. dom-pubs.onlinelibrary.wiley.com [dom-pubs.onlinelibrary.wiley.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 11. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. tandfonline.com [tandfonline.com]

- 19. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

An In-depth Technical Guide on (R)-pyrrolidine-2-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-pyrrolidine-2-carbonitrile hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and the presence of a reactive nitrile group make it a valuable building block for the synthesis of various biologically active molecules. This technical guide provides a summary of the available chemical and physical properties, alongside generalized experimental protocols for its spectroscopic characterization. Despite a comprehensive search, specific experimental spectroscopic data for this compound is not publicly available in the literature or chemical databases. Therefore, this guide will focus on the expected spectral characteristics and the methodologies for their determination.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₅H₉ClN₂ | [1][2] |

| Molecular Weight | 132.59 g/mol | [1][2] |

| CAS Number | 675602-84-3 | [1][3] |

| IUPAC Name | (2R)-pyrrolidine-2-carbonitrile hydrochloride | [3] |

| Synonyms | (R)-2-Cyanopyrrolidine hydrochloride, (2R)-2-Pyrrolidinecarbonitrile monohydrochloride | [1][3] |

| Physical Form | Solid | [3] |

| Storage Temperature | Inert atmosphere, room temperature | [3] |

Spectroscopic Data (Predicted and Expected)

While specific experimental data is not available, the expected spectroscopic characteristics can be inferred from the analysis of similar structures, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the amine proton. The chiral center at C2 will lead to diastereotopic protons on the ring, resulting in complex splitting patterns. The hydrochloride form will likely show a broad signal for the N-H protons.

Expected Chemical Shifts (in CDCl₃ or D₂O):

-

H2: A multiplet around 4.0-4.5 ppm.

-

H3, H4, H5: A series of complex multiplets in the range of 1.8-3.5 ppm.

-

NH₂⁺: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, likely in the range of 7.0-9.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃ or D₂O):

-

C2: 45-55 ppm.

-

C3, C4, C5: 20-50 ppm.

-

CN (Nitrile): 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

-

N-H stretch (amine salt): Broad band in the region of 2400-3200 cm⁻¹.

-

C-H stretch (alkane): 2850-3000 cm⁻¹.

-

C≡N stretch (nitrile): 2220-2260 cm⁻¹ (this can be a weak to medium intensity band).

-

N-H bend (amine): 1500-1650 cm⁻¹.

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, the mass spectrum will typically show the mass of the free base.

Expected Molecular Ion Peak (for the free base, C₅H₈N₂):

-

[M+H]⁺: m/z = 97.07

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyrrolidine derivatives and would be applicable for the characterization of (R)-pyrrolidine-2-carbonitrile hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-pyrrolidine-2-carbonitrile hydrochloride in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

If fragmentation analysis is required, perform tandem mass spectrometry (MS/MS) on the parent ion.

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or commercially sourced chemical compound like (R)-pyrrolidine-2-carbonitrile hydrochloride.

References

Chiral Pyrrolidines: A Technical Guide to Their Physical and Chemical Properties for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyrrolidines are a class of saturated five-membered nitrogen-containing heterocyclic compounds that hold a privileged position in the fields of medicinal chemistry, asymmetric catalysis, and natural product synthesis.[1] The pyrrolidine ring's non-planar, flexible nature, combined with the presence of one or more stereocenters, allows for a precise three-dimensional arrangement of substituents. This stereochemical control is crucial for specific molecular interactions with biological targets, making chiral pyrrolidines highly valuable scaffolds in drug design.[2] Their derivatives are found in a vast array of natural products, pharmaceuticals, and are widely employed as chiral auxiliaries, ligands, and organocatalysts in stereoselective synthesis.[3] This guide provides an in-depth overview of the core physical and chemical properties of chiral pyrrolidines, details key experimental protocols for their synthesis, and explores their applications in drug development, particularly as enzyme inhibitors.

Physical and Chemical Properties

The physical and chemical characteristics of chiral pyrrolidines are dictated by the pyrrolidine ring's structure, the nature and stereochemistry of its substituents, and intermolecular forces. The nitrogen atom imparts basicity and nucleophilicity, while the chirality governs their interactions in asymmetric transformations and with biological systems.

Physical Properties

The physical properties of chiral pyrrolidines can vary significantly based on their specific substitution patterns. Below is a summary of the physical properties for a few representative chiral pyrrolidine derivatives.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Optical Rotation [α] | Solubility |

| (S)-(+)-Prolinol |

| C₅H₁₁NO | 101.15 | 42-44 | 74-76 (2 mmHg) | +31° (c=1, Toluene) | Fully miscible in water, soluble in chloroform.[4] |

| (R)-(-)-Prolinol |

| C₅H₁₁NO | 101.15 | N/A | 74-76 (2 mmHg) | -31° (c=1, Toluene) | Soluble in chloroform, methanol, toluene.[5] |

| (2R,5R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine |

| C₈H₁₇NO₂ | 159.23 | N/A | 106-108 (18 mmHg) | -8.8 ± 0.3° (c=3, ethanol) | N/A |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol |

| C₁₇H₁₉NO | 253.34 | 77-80 | N/A | -59° (c=3, methanol) | Soluble in chloroform.[6] |

| Pyrrolidine (achiral parent) |

| C₄H₉N | 71.12 | -63 | 87 | N/A | Miscible with water and most organic solvents.[7] |

Chemical Properties

The chemical reactivity of chiral pyrrolidines is centered around the secondary amine within the ring, which is both nucleophilic and basic (pKa of the conjugate acid is ~11.3).[7]

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions such as alkylation, acylation, and Michael additions.

-

Basicity: As a base, it can be protonated by acids to form pyrrolidinium salts. This property is crucial for its role in many catalytic cycles.

-

Formation of Enamines: Chiral pyrrolidines react with ketones and aldehydes to form chiral enamines. These intermediates are pivotal in organocatalysis, enabling highly enantioselective α-functionalization of carbonyl compounds.

-

Asymmetric Induction: The inherent chirality of the pyrrolidine scaffold allows for the transfer of stereochemical information during a reaction, leading to the formation of enantioenriched products. This is the fundamental principle behind their use as chiral auxiliaries and catalysts.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to determine the structure and purity of chiral pyrrolidines.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the electronic environment of protons and their connectivity. The diastereotopic protons within the pyrrolidine ring often exhibit complex splitting patterns. For the parent pyrrolidine ring, signals for the protons on carbons adjacent to the nitrogen (C2 and C5) typically appear around 2.8-3.0 ppm, while the other protons (C3 and C4) are found further upfield around 1.7-1.9 ppm.[8]

-

¹³C NMR: Shows distinct signals for each carbon atom. In the parent pyrrolidine, the carbons attached to the nitrogen (C2 and C5) resonate at approximately 47 ppm, and the other carbons (C3 and C4) appear around 25 ppm.[9]

-

Chiral NMR: The use of chiral solvating or derivatizing agents can be used to distinguish between enantiomers, which are otherwise indistinguishable in a standard NMR spectrum.[10]

-

-

Infrared (IR) Spectroscopy:

-

The N-H stretch of the secondary amine is typically observed as a weak to medium band in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the methylene groups appear just below 3000 cm⁻¹.

-

The N-H bend is seen around 1590-1650 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Electron ionization (EI) often leads to fragmentation, with the molecular ion peak (M+) being observable.

-

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of chiral pyrrolidines. Below are two representative experimental protocols.

Enantioselective Synthesis of a Chiral Pyrrolidine via Asymmetric 1,3-Dipolar Cycloaddition

This method is a powerful tool for constructing highly functionalized, enantioenriched pyrrolidines.[11][12] The reaction involves the in-situ generation of an azomethine ylide from an iminoester, which then undergoes a [3+2] cycloaddition with an alkene in the presence of a chiral metal catalyst.[13]

Reaction Scheme: An α-iminoester reacts with a dipolarophile (e.g., an α,β-unsaturated ester) in the presence of a copper(I) catalyst and a chiral ligand to yield a polysubstituted chiral pyrrolidine.

Detailed Methodology:

-